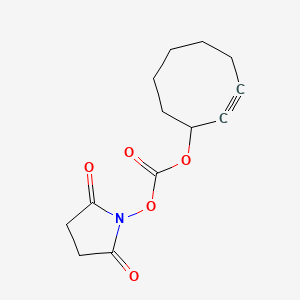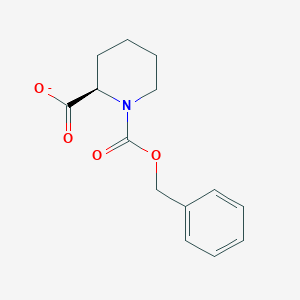
(R)-1-N-Cbz-pipecolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-N-Cbz-pipecolinic acid, also known as ®-1-N-carbobenzyloxy-pipecolinic acid, is a chiral derivative of pipecolinic acid. It is characterized by the presence of a benzyl carbamate (Cbz) protecting group attached to the nitrogen atom of the pipecolinic acid. This compound is of significant interest in organic synthesis and medicinal chemistry due to its role as an intermediate in the synthesis of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-N-Cbz-pipecolinic acid typically involves the protection of the nitrogen atom in ®-pipecolinic acid with a benzyl carbamate group. One common method includes the reaction of ®-pipecolinic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: On an industrial scale, the production of ®-1-N-Cbz-pipecolinic acid follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: ®-1-N-Cbz-pipecolinic acid undergoes various chemical reactions, including:
Hydrolysis: The Cbz protecting group can be removed under acidic or basic conditions to yield ®-pipecolinic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Cbz group can be replaced with other functional groups.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Hydrolysis: ®-pipecolinic acid.
Reduction: ®-1-N-Cbz-pipecolinol.
Substitution: Derivatives with different functional groups replacing the Cbz group.
Wissenschaftliche Forschungsanwendungen
®-1-N-Cbz-pipecolinic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as an intermediate in the synthesis of peptides and peptidomimetics.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of ®-1-N-Cbz-pipecolinic acid is primarily related to its role as a synthetic intermediate. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved depend on the nature of the final bioactive molecule synthesized from this compound.
Vergleich Mit ähnlichen Verbindungen
(S)-1-N-Cbz-pipecolinic acid: The enantiomer of ®-1-N-Cbz-pipecolinic acid, differing in the spatial arrangement of atoms.
N-Boc-pipecolinic acid: Another protected form of pipecolinic acid with a tert-butoxycarbonyl (Boc) group instead of a Cbz group.
N-Fmoc-pipecolinic acid: A derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness: ®-1-N-Cbz-pipecolinic acid is unique due to its specific chiral configuration and the presence of the Cbz protecting group, which offers distinct reactivity and stability compared to other protected pipecolinic acids. This makes it particularly valuable in asymmetric synthesis and the preparation of enantiomerically pure compounds.
Eigenschaften
Molekularformel |
C14H16NO4- |
|---|---|
Molekulargewicht |
262.28 g/mol |
IUPAC-Name |
(2R)-1-phenylmethoxycarbonylpiperidine-2-carboxylate |
InChI |
InChI=1S/C14H17NO4/c16-13(17)12-8-4-5-9-15(12)14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,17)/p-1/t12-/m1/s1 |
InChI-Schlüssel |
ZSAIHAKADPJIGN-GFCCVEGCSA-M |
Isomerische SMILES |
C1CCN([C@H](C1)C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
C1CCN(C(C1)C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


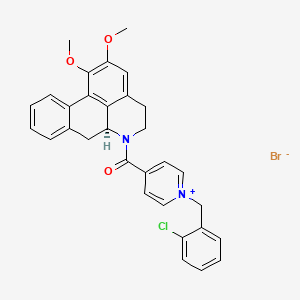
![2,6-dichloro-N-(difluoromethyl)-4-[3-(1-methylpiperidin-4-yl)propyl]-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide](/img/structure/B12367229.png)
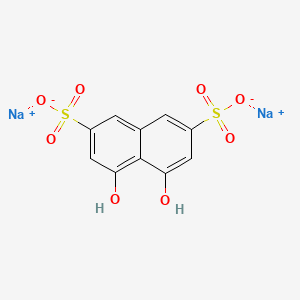



![(5S)-14-[(1R)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12367272.png)

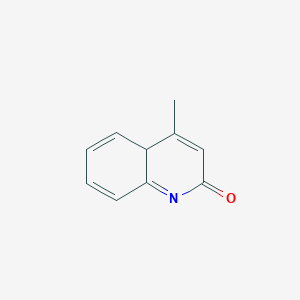
![[1,3-bis(methoxymethyl)-2,4-dioxo-5H-pyrimidin-1-ium-5-yl]boronic acid](/img/structure/B12367291.png)


